

1-(4-Chlorophenyl)cyclopentanecarbonitrile CAS number

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopentanecarbonitrile

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)cyclopentanecarbonitrile** (CAS: 64399-26-4)

Abstract

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)cyclopentanecarbonitrile**, a key chemical intermediate. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Emphasis is placed on the practical application of this compound in research and development, particularly as a structural motif in medicinal chemistry. Furthermore, this guide outlines critical safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The content is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers with the knowledge for effective implementation and innovation.

Chemical Identity and Physicochemical Properties

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a substituted aromatic nitrile featuring a cyclopentane ring. Its precise identification is paramount for regulatory compliance, procurement, and scientific documentation. The key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	64399-26-4	[1][2][3][4]
IUPAC Name	1-(4-chlorophenyl)cyclopentane-1-carbonitrile	[2]
Synonyms	Cyclopentanecarbonitrile, 1-(4-chlorophenyl)-; EINECS 264-870-5	[1]
Molecular Formula	C12H12ClN	[1][2][3][4]
Molecular Weight	205.69 g/mol	[1]
Appearance	White to off-white solid	[3][5]
Boiling Point	140.0-141.5 °C (at 5 Torr)	[3][5]
Density	1.1611 g/cm ³ (estimated)	[3][5]
InChI Key	TXVNBTOIDITCBF-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>N#CC1(C2=CC=C(Cl)C=C2)CCCC1</chem>	[2]

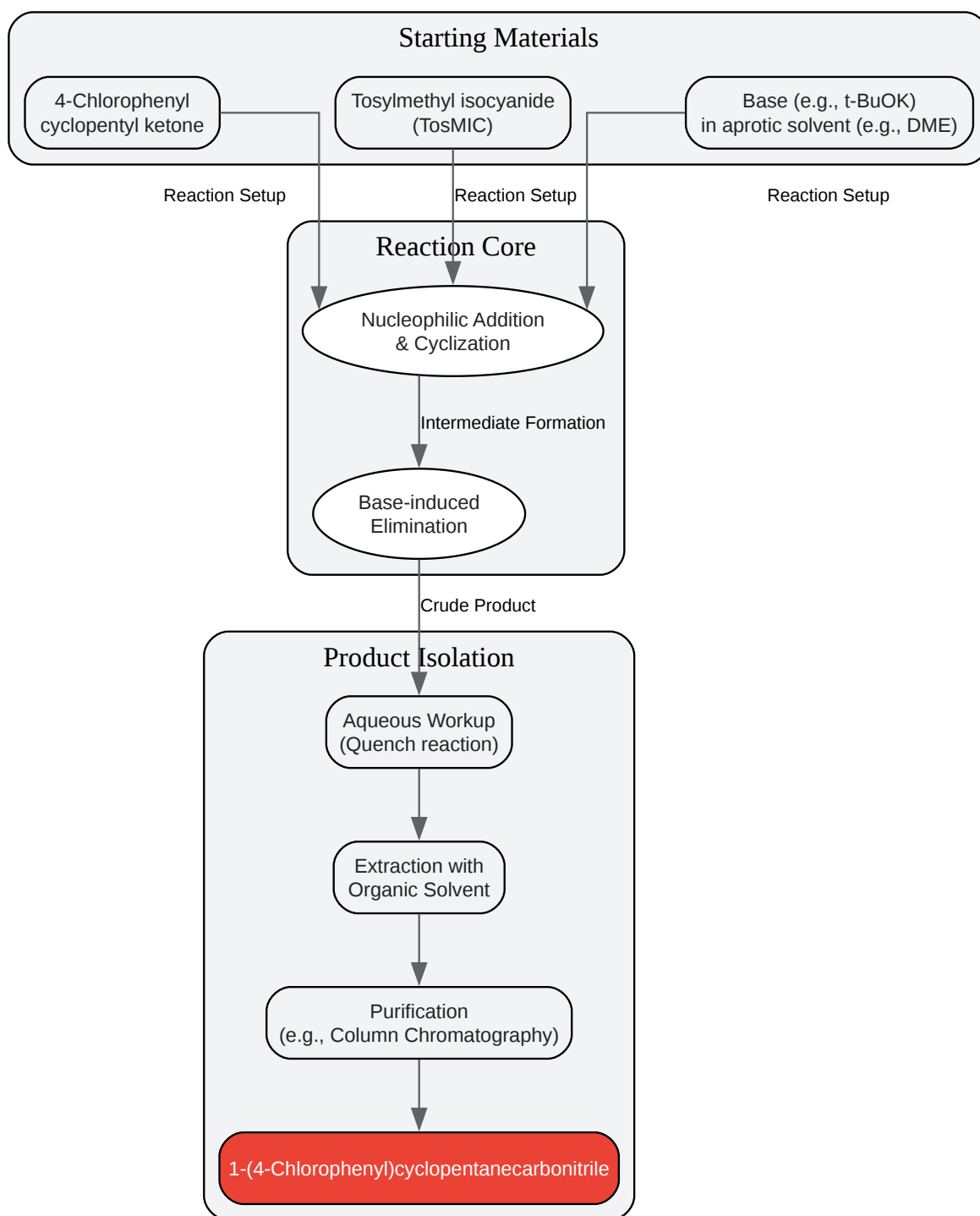
Synthesis and Mechanistic Considerations

The synthesis of α -aryl cycloalkanenitriles like **1-(4-Chlorophenyl)cyclopentanecarbonitrile** is a common objective in organic synthesis due to their utility as precursors. The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, amides, and ketones.[6]

A prevalent and logical synthetic approach involves the nucleophilic cyanation of a ketone precursor, 4-chlorophenyl cyclopentyl ketone. The van Leusen reaction, utilizing Tosylmethyl isocyanide (TosMIC), is a well-established method for converting ketones into nitriles with the addition of one carbon atom.[7] This method is particularly effective for a broad range of ketones.

Causality of Experimental Choice: Direct cyanation of ketones can be challenging. The TosMIC-based approach offers a robust alternative. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates to form the nitrile. This pathway avoids the direct use of highly toxic cyanide salts in some contexts and is known for its efficiency.

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of the target nitrile.

Analytical Characterization and Quality Control

Ensuring the identity and purity of **1-(4-Chlorophenyl)cyclopentanecarbonitrile** is critical for its application in subsequent research and development phases. A multi-technique approach is recommended, with High-Performance Liquid Chromatography (HPLC) being a central method for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective technique for analyzing non-polar to moderately polar compounds like the target nitrile.^[1] The method separates the compound from potential impurities based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

Protocol: Purity Determination by RP-HPLC

- Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents.^[1] A typical starting gradient could be 60:40 MeCN:Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient (e.g., 25 °C).
- Detection Wavelength: Determined by UV scan; a wavelength around 230-240 nm is a logical starting point due to the chlorophenyl chromophore.^[8]
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

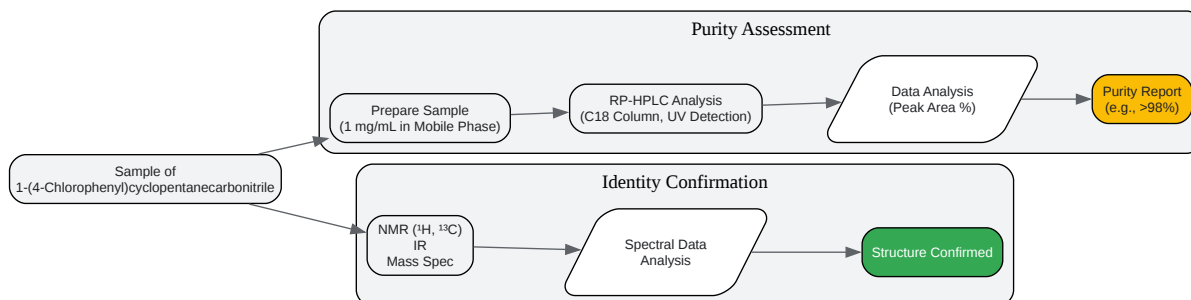
- Procedure: a. Equilibrate the system with the mobile phase until a stable baseline is achieved. b. Inject a solvent blank to ensure the system is clean. c. Inject the prepared sample. d. Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Rationale for Method Choice (E-E-A-T): The choice of a C18 column is based on the hydrophobic nature of the molecule. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for such compounds. UV detection is appropriate due to the aromatic ring system. This protocol represents a self-validating system, as baseline stability and a clean blank run are prerequisites for sample analysis, ensuring the trustworthiness of the results.^{[9][10]}

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural confirmation.
 - ^1H NMR: Expected signals would include multiplets for the cyclopentane protons and signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.^{[11][12][13]}
 - ^{13}C NMR: Key signals would include the nitrile carbon ($\text{C}\equiv\text{N}$) around 120-125 ppm, the quaternary carbon of the cyclopentane ring attached to the phenyl group, and distinct signals for the aromatic carbons.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio).
- Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2220-2260 cm^{-1} is a definitive indicator of the nitrile ($\text{C}\equiv\text{N}$) functional group.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for quality control.

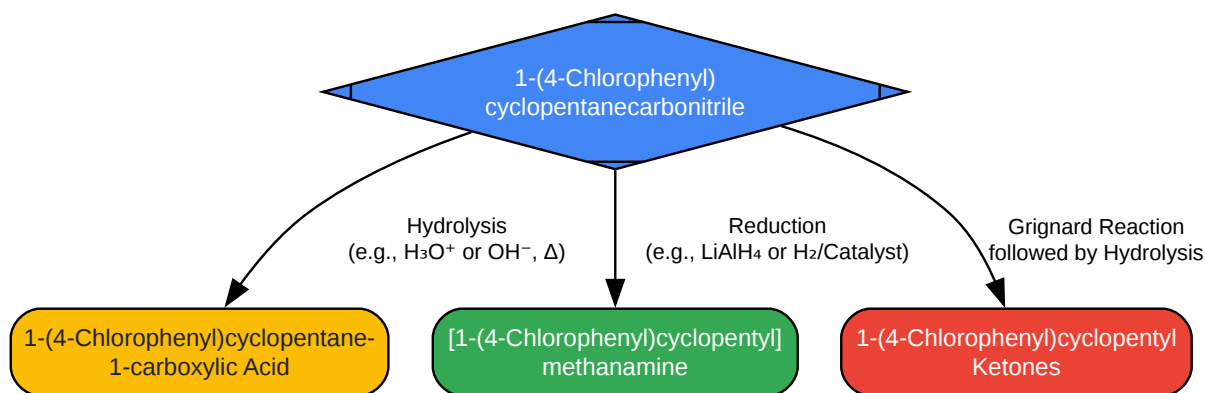
Applications in Research and Drug Development

The true value of **1-(4-Chlorophenyl)cyclopentanecarbonitrile** lies in its role as a versatile building block. The nitrile functionality is a synthetic linchpin, allowing for elaboration into more complex molecular architectures.

- **Precursor to Carboxylic Acids:** Acid- or base-catalyzed hydrolysis of the nitrile group yields 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.[6] This acid can then be converted to esters, amides, or an acyl chloride, which is a highly reactive intermediate for further coupling reactions.[14]
- **Precursor to Amines:** Reduction of the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation) produces [1-(4-chlorophenyl)cyclopentyl]methanamine. Primary amines are fundamental building blocks in medicinal chemistry, often incorporated to introduce basic centers for improved solubility or to act as key pharmacophoric elements.
- **Role in Scaffolding:** The 4-chlorophenylcyclopentyl moiety itself can serve as a rigid scaffold to orient functional groups in three-dimensional space, a key strategy in rational drug design. The cyclopropyl ring, a related cyclic structure, is known to enhance metabolic stability,

potency, and brain permeability in drug candidates.[15] While cyclopentane is more flexible, it still provides conformational constraint compared to an open chain.

Key Chemical Transformations



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Caption: Major synthetic routes from the parent nitrile.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not readily available in the search results, data from closely related analogs and general chemical safety principles should be strictly followed.[16][17][18][19]

- Hazard Identification:
 - Nitriles should be handled with care as they can be harmful if inhaled, swallowed, or absorbed through the skin.[19]
 - May cause serious eye irritation.[16]
 - Thermal decomposition can release toxic gases such as hydrogen cyanide, nitrogen oxides, and carbon oxides.[17]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][18]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[16][18]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[17]
- First Aid Measures:
 - In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16][17]
 - In case of skin contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[17]
 - If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[16]
 - If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
- Handling and Storage:
 - Wash hands thoroughly after handling.[16]
 - Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][5]
 - Keep the container tightly closed.[17]

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